4-(Diethylamino)-3-methoxybenzaldehyde
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Overview
Description
4-(Diethylamino)-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a diethylamino group at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(Diethylamino)salicylaldehyde with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the use of 4-(Diethylamino)phenol as a starting material. This compound is first methylated using dimethyl sulfate or methyl iodide to introduce the methoxy group. The resulting intermediate is then oxidized using an oxidizing agent such as chromium trioxide or potassium permanganate to form the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reactions. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-(Diethylamino)-3-methoxybenzoic acid.
Reduction: 4-(Diethylamino)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes, such as aldehyde dehydrogenases (ALDHs). By binding to the active site of these enzymes, it prevents the oxidation of aldehydes to carboxylic acids, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
4-(Diethylamino)salicylaldehyde: Contains a hydroxyl group instead of a methoxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
4-(Dimethylamino)benzaldehyde: Has a dimethylamino group instead of a diethylamino group, which may influence its steric and electronic properties.
Uniqueness
4-(Diethylamino)-3-methoxybenzaldehyde is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct electronic and steric characteristics. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
106001-58-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(diethylamino)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)8-12(11)15-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
VNYMBBCHHWJOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
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